2,6-Dibromobenzothiazole

Description

Properties

IUPAC Name |

2,6-dibromo-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2NS/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVHXPZEBKDACR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646563 | |

| Record name | 2,6-Dibromo-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408328-13-2 | |

| Record name | 2,6-Dibromo-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dibromobenzothiazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 2,6-dibromobenzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug development and related scientific disciplines.

Core Chemical Properties

This compound is a brominated derivative of benzothiazole. The introduction of two bromine atoms onto the benzothiazole core significantly influences its chemical reactivity and potential biological activity. A summary of its key chemical properties is presented below.

| Property | Value |

| Molecular Formula | C₇H₃Br₂NS |

| Molecular Weight | 292.98 g/mol |

| Melting Point | 118-121 °C[1][2] |

| Boiling Point | 352.5 °C at 760 mmHg (Predicted)[1] |

| Appearance | Off-white to yellow solid[2] |

| Purity | 99.3-99.4% (as synthesized in cited patent) |

| Mass Spectrum (m/z) | 293 (M⁺) |

| ¹H NMR (DMSO, 300MHz) δ | 8.90-8.92 (s, 1H), 8.52-8.53 (d, 1H), 8.35-8.36 (d, 1H) |

Molecular Structure

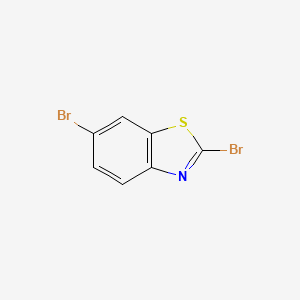

The structure of this compound consists of a benzene ring fused to a thiazole ring, with bromine atoms substituted at positions 2 and 6.

Structure:

Note: This is a simplified 2D representation. The actual bond lengths and angles are not available from public crystallographic databases at the time of this writing.

Experimental Protocols

Synthesis of this compound

A detailed and efficient one-pot synthesis of this compound has been reported.[3] This method utilizes N-bromosuccinimide as the brominating agent and titanium dioxide as a catalyst.

Materials:

-

Benzothiazole

-

Chloroform (CHCl₃)

-

N-bromosuccinimide (NBS)

-

Titanium dioxide (TiO₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Isopropanol

Procedure:

-

Dissolve 0.1 mol of benzothiazole in 200 mL of chloroform in a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and a reflux condenser.

-

Heat the mixture to 45-55 °C with stirring to initiate reflux.

-

Add 0.2-0.23 mol of N-bromosuccinimide and 0.001-0.02 mol of titanium dioxide to the reaction mixture in one portion.

-

Continue the reaction under reflux for 9-15 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture.

-

Wash the filtrate three times with 50 mL of saturated sodium bicarbonate solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent by distillation under reduced pressure to obtain a light yellow solid.

-

Recrystallize the crude product from 100 mL of isopropanol to yield white crystals of this compound.

The reported yield for this process is in the range of 74.4% to 76.9%, with a purity of 99.3% to 99.4%.[3]

Proposed Analytical Method for Purity Assessment

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

Mobile Phase:

-

A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point for the analysis of benzothiazole derivatives.

Proposed Gradient:

-

Start with a higher percentage of water and gradually increase the percentage of acetonitrile over 20-30 minutes.

Detection:

-

UV detection at a wavelength determined by the UV spectrum of this compound (typically in the range of 254-320 nm).

Sample Preparation:

-

Dissolve a known concentration of the this compound sample in a suitable solvent such as acetonitrile or methanol.

This proposed method would require validation according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Logical Relationships and Workflows

Synthesis Workflow Diagram

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

References

2,6-Dibromobenzothiazole CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Dibromobenzothiazole, a halogenated heterocyclic compound. This document details its chemical properties, a validated synthesis protocol, and explores its potential applications within the broader context of brominated benzothiazoles in biomedical research and drug development.

Core Chemical Data

The fundamental chemical and physical properties of this compound are summarized below, providing a foundational understanding of this specific isomer.

| Property | Value | Reference |

| CAS Number | 408328-13-2 | [][2] |

| Molecular Formula | C₇H₃Br₂NS | [] |

| Molecular Weight | 292.98 g/mol | [][2] |

| Appearance | White to faint yellow solid (crystalline) | [3][4] |

| Purity | Reported up to 99.4% | [3][4] |

| Mass Spectrum (m/z) | 293 (M⁺) | [3][4] |

| ¹H NMR (DMSO, 300MHz) δ | 8.91 (s, 1H), 8.52 (d, 1H), 8.36 (d, 1H) | [3][4] |

Synthesis of this compound: An Experimental Protocol

A detailed experimental protocol for the synthesis of this compound has been described in the scientific literature.[3][4] The following is a representative procedure based on a patented method.

Reaction Scheme:

Benzothiazole is directly brominated using N-bromosuccinimide (NBS) in the presence of a titanium dioxide catalyst to yield this compound.

Materials and Equipment:

-

Benzothiazole

-

N-bromosuccinimide (NBS)

-

Titanium dioxide (TiO₂)

-

Chloroform (CHCl₃)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Isopropanol

-

500mL three-necked flask

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser

-

Standard laboratory glassware for filtration, washing, and recrystallization.

Procedure:

-

In a 500mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve 0.1 mol of benzothiazole in 200 mL of chloroform.

-

Heat the mixture to 50°C with stirring to initiate reflux.

-

To the refluxing solution, add 0.22 mol of N-bromosuccinimide and 0.008 mol of titanium dioxide in one portion.

-

Maintain the reaction at 50°C under reflux for 15 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove solid byproducts.

-

Wash the filtrate three times with 50 mL of saturated sodium bicarbonate solution, or until the organic phase is a light yellow color.

-

Dry the organic phase over 5g of anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation under reduced pressure to obtain a faint yellow solid.

-

Recrystallize the crude product from 100 mL of isopropanol to yield white crystals of this compound.

Yield and Purity:

This method has been reported to produce yields of approximately 76.9% with a purity of 99.4%.[4]

Synthesis Workflow Diagram:

Applications in Drug Discovery and Development

While specific biological activities for the 2,6-dibromo isomer are not extensively documented in publicly available literature, the broader class of brominated benzothiazoles represents a significant area of interest in medicinal chemistry. Benzothiazole and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5]

The introduction of bromine atoms to the benzothiazole scaffold can modulate the compound's physicochemical properties, such as lipophilicity and electronic character, which can in turn influence its biological activity and pharmacokinetic profile.

Potential Roles of Brominated Benzothiazoles:

-

Anticancer Agents: Many benzothiazole derivatives have been investigated as potent anticancer agents.[6][7] Their mechanisms of action are often multifactorial and can include the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

-

Kinase Inhibitors: The benzothiazole nucleus is a common scaffold in the design of kinase inhibitors.[8] Kinases are a class of enzymes that play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Brominated benzothiazoles can be designed to target the ATP-binding site of specific kinases.

-

Corrosion Inhibitors: Benzothiazole derivatives have also been studied for their ability to act as corrosion inhibitors for various metals.[9][10][11]

Signaling Pathways in the Context of Benzothiazole Derivatives

Given the prevalence of benzothiazole-based compounds as kinase inhibitors in oncology research, a general representation of their inhibitory action on a signaling pathway is illustrated below. While not specific to this compound, it provides a conceptual framework for how such molecules can exert their therapeutic effects.

References

- 2. This compound - CAS:408328-13-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. CN105198834B - The synthesis technique of 2,6 dibromo benzothiazoles - Google Patents [patents.google.com]

- 4. CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole - Google Patents [patents.google.com]

- 5. pcbiochemres.com [pcbiochemres.com]

- 6. Synthesis and Anti-Cancer Studies of 2, 6-Disubstituted Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. jddtonline.info [jddtonline.info]

- 8. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Spectroscopic Profile of 2,6-Dibromobenzothiazole: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-dibromobenzothiazole, a key intermediate in pharmaceutical and materials science research. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Properties

This compound is a heterocyclic compound with the chemical formula C₇H₃Br₂NS. Its structure consists of a benzene ring fused to a thiazole ring, with bromine atoms substituted at positions 2 and 6.

-

Molecular Formula: C₇H₃Br₂NS

-

Molecular Weight: 292.98 g/mol [1]

-

Appearance: Off-white to yellow solid[1]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.90 - 8.92 | s (singlet) | H-4 |

| 8.52 - 8.53 | d (doublet) | H-5 or H-7 |

| 8.35 - 8.36 | d (doublet) | H-5 or H-7 |

Data obtained in DMSO-d₆ at 300 MHz.[2][3]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C-2 |

| ~152 | C-7a |

| ~138 | C-4 |

| ~135 | C-3a |

| ~128 | C-5 |

| ~125 | C-7 |

| ~120 | C-6 |

Note: This data is predicted based on known chemical shifts for substituted benzothiazole derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented in Table 3.

Table 3: Predicted Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Weak | Aromatic C-H stretch |

| 1600 - 1585 | Medium | C=C aromatic ring stretching |

| 1550 - 1450 | Strong | C=N and C=C ring stretching |

| 1250 - 1000 | Medium | C-H in-plane bending |

| 850 - 750 | Strong | C-H out-of-plane bending |

| 700 - 500 | Strong | C-Br stretch |

Note: This data is predicted based on characteristic IR absorptions for aromatic and halogenated compounds.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound is characterized by a distinctive isotopic pattern due to the presence of two bromine atoms.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Abundance | Assignment |

| 291 | ~50% | [M]⁺ (containing ²Br⁷⁹) |

| 293 | ~100% | [M]⁺ (containing ¹Br⁷⁹ and ¹Br⁸¹) / [M+2]⁺ |

| 295 | ~50% | [M]⁺ (containing ²Br⁸¹) / [M+4]⁺ |

The molecular ion peak is reported at m/z = 293 (M⁺).[2][3] The presence of two bromine atoms results in a characteristic isotopic cluster with peaks at M, M+2, and M+4 with an approximate intensity ratio of 1:2:1.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024-4096

-

Relaxation Delay: 2-5 seconds

-

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound is finely ground with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Processing: A background spectrum of the empty sample compartment is recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer via direct insertion probe or by dissolution in a suitable solvent for techniques like Electrospray Ionization (ESI).

-

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) is used for accurate mass measurements.

-

Ionization Method: Electron Impact (EI) or a soft ionization technique such as ESI can be employed.

-

Parameters (for EI):

-

Ionization Energy: 70 eV

-

Mass Range: m/z 50-500

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the characteristic isotopic pattern of the bromine atoms.

Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Crystal Structure of 2,6-Disubstituted Benzothiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2,6-disubstituted benzothiazole derivatives, with a specific focus on 6-bromo-1,3-benzothiazol-2-amine as a representative example. The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. Understanding the three-dimensional arrangement of atoms within these molecules is paramount for structure-based drug design and the development of novel therapeutic agents.

Crystallographic Data Analysis

The determination of the crystal structure of 6-bromo-1,3-benzothiazol-2-amine through single-crystal X-ray diffraction reveals key insights into its solid-state conformation and intermolecular interactions.[1] The crystallographic data provides a foundational understanding of the molecule's geometry, which dictates its interaction with biological targets.

Table 1: Crystallographic Data for 6-Bromo-1,3-benzothiazol-2-amine [1]

| Parameter | Value |

| Chemical Formula | C₇H₅BrN₂S |

| Molecular Weight | 229.10 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 8.6268 (7) |

| b (Å) | 22.487 (2) |

| c (Å) | 4.0585 (3) |

| V (ų) | 787.30 (11) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.933 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 298 |

The molecule is nearly planar, with a root-mean-square deviation of 0.011 Å for the non-hydrogen atoms.[1] In the crystal lattice, molecules are interconnected through N—H⋯N and N—H⋯Br hydrogen bonds, forming sheets along the (010) plane.[1] Additionally, weak aromatic π–π stacking interactions with a centroid-to-centroid distance of 3.884 (10) Å and potential C—H⋯Br interactions contribute to the overall crystal packing.[1]

Experimental Protocols

The synthesis and structural elucidation of 2,6-disubstituted benzothiazole derivatives involve a series of well-defined experimental procedures.

Synthesis of 2-Amino-6-bromobenzothiazole

A common and effective method for the synthesis of 2-amino-6-bromobenzothiazole involves the reaction of 4-bromoaniline with potassium thiocyanate in the presence of bromine in glacial acetic acid.

Materials:

-

4-bromoaniline

-

Potassium thiocyanate

-

Glacial acetic acid

-

Bromine

Procedure:

-

A solution of 4-bromoaniline in glacial acetic acid is prepared in a reaction vessel.

-

Potassium thiocyanate is added to the solution.

-

The mixture is cooled in an ice bath.

-

A solution of bromine in glacial acetic acid is added dropwise to the cooled mixture with constant stirring.

-

After the addition is complete, the reaction mixture is allowed to stir at room temperature for a specified period.

-

The reaction mixture is then poured into water, leading to the precipitation of the crude product.

-

The precipitate is collected by filtration, washed with water, and dried.

-

The crude product is recrystallized from a suitable solvent, such as ethanol, to yield pure 2-amino-6-bromobenzothiazole.

Caption: General Synthesis Workflow for 2-Amino-6-bromobenzothiazole.

Single-Crystal X-ray Diffraction

The definitive method for determining the three-dimensional structure of a crystalline compound is single-crystal X-ray diffraction.

Procedure:

-

Crystal Growth: Single crystals of the synthesized compound suitable for X-ray analysis are grown. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent. For 6-bromo-1,3-benzothiazol-2-amine, crystals were obtained from a methanol solution.[1]

-

Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. X-ray diffraction data are collected at a specific temperature (e.g., 298 K) using a specific radiation source (e.g., Mo Kα).[1] The crystal is rotated, and a series of diffraction patterns are recorded.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct or Patterson methods, which provides an initial model of the atomic positions. This model is then refined using least-squares methods to best fit the experimental data.

Caption: Experimental Workflow for Crystal Structure Determination.

Biological Activity and Potential Signaling Pathways

Benzothiazole derivatives are known to exhibit a range of biological activities, with anticancer and antibacterial effects being particularly prominent. The mechanism of action for their anticancer properties is often associated with the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

While the specific signaling pathways affected by 2,6-Dibromobenzothiazole derivatives require further investigation, related compounds have been shown to target pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are frequently dysregulated in cancer.

Caption: Hypothesized Signaling Pathway Inhibition by Benzothiazole Derivatives.

This guide serves as a comprehensive resource for understanding the crystal structure analysis of 2,6-disubstituted benzothiazole derivatives. The provided data and protocols are intended to facilitate further research and development in the fields of medicinal chemistry and drug discovery. The elucidation of crystal structures is a critical step in the rational design of more potent and selective therapeutic agents.

References

An In-depth Technical Guide to the Solubility Characteristics of 2,6-Dibromobenzothiazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the solubility characteristics of 2,6-Dibromobenzothiazole, a key heterocyclic compound with applications in medicinal chemistry and materials science. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a robust framework for researchers to determine these parameters. It includes a comprehensive, step-by-step experimental protocol for the quantitative determination of solubility using the equilibrium shake-flask method. Furthermore, a logical workflow is presented to guide researchers through the process of solubility determination and its application in further research and development.

Introduction

This compound is a halogenated derivative of benzothiazole. The benzothiazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The substitution pattern on the benzothiazole ring system significantly influences its physicochemical properties, such as solubility, which in turn affects its bioavailability, reaction kinetics, and formulation possibilities. An understanding of the solubility of this compound in various organic solvents is therefore critical for its effective use in drug discovery, process chemistry, and materials science.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The following table is provided as a template for researchers to populate with experimentally determined values.

Table 1: Experimentally Determined Solubility of this compound at 25°C (77°F)

| Solvent Class | Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Polarity Index | Solubility (g/L) | Solubility (mol/L) |

| Protic Solvents | ||||||

| Methanol | 32.04 | 0.792 | 5.1 | Data not available | Data not available | |

| Ethanol | 46.07 | 0.789 | 4.3 | Data not available | Data not available | |

| Isopropanol | 60.10 | 0.786 | 3.9 | Data not available | Data not available | |

| Aprotic Polar Solvents | ||||||

| Acetone | 58.08 | 0.784 | 5.1 | Data not available | Data not available | |

| Acetonitrile | 41.05 | 0.786 | 5.8 | Data not available | Data not available | |

| Dimethylformamide (DMF) | 73.09 | 0.944 | 6.4 | Data not available | Data not available | |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.100 | 7.2 | Data not available | Data not available | |

| Aprotic Nonpolar Solvents | ||||||

| Hexane | 86.18 | 0.655 | 0.1 | Data not available | Data not available | |

| Toluene | 92.14 | 0.867 | 2.4 | Data not available | Data not available | |

| Dichloromethane (DCM) | 84.93 | 1.330 | 3.1 | Data not available | Data not available | |

| Chloroform | 119.38 | 1.490 | 4.1 | Data not available | Data not available | |

| Tetrahydrofuran (THF) | 72.11 | 0.889 | 4.0 | Data not available | Data not available |

Experimental Protocol for Quantitative Solubility Determination

The following section provides a detailed methodology for the accurate and reproducible determination of the equilibrium solubility of this compound in organic solvents using the widely accepted shake-flask method.

3.1. Objective

To determine the saturation concentration of this compound in a selection of organic solvents at a specified and controlled temperature (e.g., 25°C).

3.2. Materials and Equipment

-

This compound (high purity, >98%)

-

Organic solvents (analytical or HPLC grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Glass vials with screw caps and PTFE septa

-

Temperature-controlled orbital shaker or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Centrifuge (optional)

3.3. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several glass vials. An excess is critical to ensure that a true equilibrium with the solid phase is achieved.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker.

-

Agitate the mixtures at a constant temperature (e.g., 25°C ± 0.5°C) for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements are in agreement.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Alternatively, the vials can be centrifuged at the same temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Immediately filter the collected supernatant through a syringe filter (pre-conditioned with the same solvent) into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered, saturated solution with the same organic solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples by interpolating their analytical response on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.

-

The solubility should be reported in standard units such as grams per liter (g/L) and moles per liter (mol/L) at the specified temperature.

-

3.4. Visualization of Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Logical Framework for Solubility Data Application

The determination of solubility is a foundational step in the research and development pipeline. The following diagram illustrates the logical flow of how solubility data for this compound can be integrated into subsequent scientific endeavors.

Caption: Application of solubility data in R&D.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this guide provides the necessary tools for researchers to determine these critical parameters. The detailed experimental protocol for the shake-flask method offers a reliable approach to generating high-quality, reproducible solubility data. The logical workflow diagrams presented herein serve to contextualize the importance of solubility data in the broader landscape of chemical and pharmaceutical research and development. The experimental determination of the solubility of this compound in a range of organic solvents is a valuable endeavor that will undoubtedly facilitate its future application.

The 2,6-Dibromobenzothiazole Scaffold: A Technical Guide to its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse and potent biological activities. The introduction of halogen atoms, particularly bromine, at various positions on the benzothiazole ring system can significantly modulate the molecule's physicochemical properties and enhance its interaction with biological targets. This technical guide focuses on the potential biological activities of the 2,6-dibromobenzothiazole scaffold.

While direct biological data for this compound is limited in publicly available literature, the extensive research on its 2,6-disubstituted derivatives provides compelling evidence for the scaffold's potential as a foundation for the development of novel therapeutic agents. This guide will synthesize the existing data on these derivatives to highlight the scaffold's promise in anticancer, antimicrobial, and enzyme-inhibiting applications. We will delve into the quantitative biological data, detailed experimental protocols for key assays, and the signaling pathways implicated in the action of these compounds.

Anticancer Activity

Derivatives of the 2,6-disubstituted benzothiazole scaffold have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The data suggests that modifications at the 2- and 6-positions of the benzothiazole ring are crucial for potent anticancer activity.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various 2,6-disubstituted benzothiazole derivatives.

| Compound ID | R2-Substituent | R6-Substituent | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 1 | -NH-cyclohexyl | -SO2NH-phenyl | MCF-7 (Breast) | MTT | 34.5 | [1] |

| 1 | -NH-cyclohexyl | -SO2NH-phenyl | HeLa (Cervical) | MTT | 44.15 | [1] |

| 1 | -NH-cyclohexyl | -SO2NH-phenyl | MG63 (Osteosarcoma) | MTT | 36.1 | [1] |

| 2 | Indole-3-acetamido | -CH3 | MCF-7 (Breast) | MTT | 48.2 | [2] |

| 3 | Pyridine-semicarbazone | -(CH3)2NCH2- | U937 (Leukemia) | Not Specified | 5.2 | [3] |

| 4 | Pyridine-semicarbazone | -H | U937 (Leukemia) | Not Specified | 6.6 | [3] |

| 5 | -NH-(4-nitrobenzyl) | -Cl | A431 (Epidermoid) | MTT | <4 | [1] |

| 5 | -NH-(4-nitrobenzyl) | -Cl | A549 (Lung) | MTT | <4 | [1] |

| 5 | -NH-(4-nitrobenzyl) | -Cl | H1299 (Lung) | MTT | <4 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Phosphate-buffered saline (PBS)

-

2,6-disubstituted benzothiazole compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the old medium with fresh medium containing different concentrations of the test compounds and incubate for 48 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity

The 2,6-disubstituted benzothiazole scaffold has also been explored for its potential to combat microbial infections. Various derivatives have shown promising activity against a range of bacterial and fungal strains.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative 2,6-disubstituted benzothiazole derivatives against different microorganisms.

| Compound ID | R2-Substituent | R6-Substituent | Microorganism | MIC (µg/mL) | Reference |

| 6 | Amidine derivative | -CN | Moraxella catarrhalis | 4 | [4] |

| 7 | -NH-aryl | -H | Staphylococcus aureus | 50 | [5] |

| 7 | -NH-aryl | -H | Bacillus subtilis | 25 | [5] |

| 7 | -NH-aryl | -H | Escherichia coli | 25 | [5] |

| 7 | -NH-aryl | -H | Candida albicans | 25 | [5] |

| 7 | -NH-aryl | -H | Aspergillus niger | 50 | [5] |

| 8 | -NH-aryl | -H | Staphylococcus aureus | 100 | [5] |

| 8 | -NH-aryl | -H | Bacillus subtilis | 50 | [5] |

| 8 | -NH-aryl | -H | Escherichia coli | 25 | [5] |

| 8 | -NH-aryl | -H | Candida albicans | 50 | [5] |

| 8 | -NH-aryl | -H | Aspergillus niger | 100 | [5] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

2,6-disubstituted benzothiazole compounds

-

Sterile 96-well microplates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a turbidity equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well microplate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the microplates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition

Derivatives of the benzothiazole scaffold have been identified as inhibitors of various enzymes, suggesting a potential therapeutic application in diseases where enzyme dysregulation is a key factor.

Quantitative Enzyme Inhibition Data

The following table summarizes the enzyme inhibitory activity of selected benzothiazole derivatives.

| Compound ID | R-Substituents | Target Enzyme | Assay | IC50 (nM) | Reference |

| 9 | 2-((dimethylamino)ethyl)amino, 6-methoxy | Acetylcholinesterase (AChE) | Fluorometric | 56.3 | [6] |

| 10 | 2-((dimethylamino)propyl)amino, 6-fluoro | Acetylcholinesterase (AChE) | Fluorometric | 23.4 | [6] |

| 11 | 2-((dimethylamino)ethyl)amino, 6-chloro | Acetylcholinesterase (AChE) | Fluorometric | 36.7 | [6] |

| 12 | 2-(4-fluorophenyl)amino, 6-methoxy | Monoamine Oxidase B (MAO-B) | Fluorometric | 40.3 | [5] |

| 13 | 2-amino, 6-(phenylalaninamido) | Carbonic Anhydrase I (hCA I) | Stopped-flow CO2 hydration | 11.2 (Ki, µM) | [3] |

| 14 | 2-amino, 6-(methioninamido) | Carbonic Anhydrase II (hCA II) | Stopped-flow CO2 hydration | 8.9 (Ki, µM) | [3] |

Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)

This protocol provides a general framework for assessing enzyme inhibition. Specific conditions will vary depending on the enzyme and substrate.

Materials:

-

Purified enzyme

-

Substrate specific to the enzyme

-

Assay buffer

-

Benzothiazole derivative inhibitors

-

96-well microplate (UV-transparent or black, depending on the detection method)

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitors in the appropriate assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, inhibitor solution (at various concentrations), and enzyme solution.

-

Pre-incubation: Incubate the plate for a defined period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is determined from the initial linear portion of the kinetic curve.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways

The anticancer activity of benzothiazole derivatives is often attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival. Below are representations of some of these critical pathways.

Caption: EGFR signaling pathway and potential inhibition by benzothiazole derivatives.

Caption: JAK/STAT signaling pathway and potential inhibition by benzothiazole derivatives.

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by benzothiazole derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the design and synthesis of novel therapeutic agents. The extensive body of research on its 2,6-disubstituted derivatives strongly indicates a high potential for significant biological activity. The demonstrated anticancer, antimicrobial, and enzyme-inhibiting properties of these derivatives underscore the value of this scaffold in drug discovery. Further investigation into the synthesis and biological evaluation of a wider range of this compound derivatives is warranted to fully elucidate their therapeutic potential and to develop lead compounds for preclinical and clinical studies. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the rich pharmacological landscape of the this compound scaffold.

References

- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Anti-Cancer Studies of 2, 6-Disubstituted Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]

- 6. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of Halogenated Benzothiazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a bicyclic system comprising a benzene ring fused to a thiazole ring, stands as a cornerstone in medicinal chemistry. Its journey began in 1879 with A.W. Hofmann's first synthesis of 2-substituted benzothiazoles, including the halogenated 2-chlorobenzothiazole[1]. While initially explored for industrial applications, such as vulcanization accelerators, the true potential of benzothiazoles in medicine unfolded in the latter half of the 20th century[1]. The introduction of halogen atoms to this versatile scaffold has proven to be a pivotal strategy in drug discovery, significantly modulating the physicochemical properties and biological activities of these compounds. This guide provides an in-depth exploration of the discovery, history, synthesis, and therapeutic applications of halogenated benzothiazoles.

A Historical Perspective: From Industrial Use to a Privileged Scaffold

The initial synthesis of a halogenated benzothiazole can be traced back to A.W. Hofmann's pioneering work in 1879, where he reported the formation of 2-chlorobenzothiazole[1]. However, the widespread therapeutic potential of halogenated benzothiazoles was not immediately recognized. It was the discovery of the biological activities of the broader benzothiazole class that spurred further investigation into their halogenated derivatives. Researchers found that the incorporation of halogens such as fluorine, chlorine, bromine, and iodine could enhance lipophilicity, improve metabolic stability, and introduce specific electronic effects, thereby fine-tuning the pharmacological profile of the parent molecule. This has led to the development of a vast library of halogenated benzothiazoles with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.

Synthetic Methodologies: Crafting Halogenated Benzothiazoles

The synthesis of halogenated benzothiazoles typically involves two main strategies: direct halogenation of a pre-formed benzothiazole ring or the use of halogen-substituted precursors in the ring-forming reaction.

General Synthesis of 2-Aryl-6-halobenzothiazoles

One of the most common methods for synthesizing 2-aryl-6-halobenzothiazoles is the condensation of a 2-amino-5-halothiophenol with a substituted benzaldehyde.

Experimental Protocol: Synthesis of 2-Aryl-6-halobenzothiazoles

-

Materials:

-

2-amino-5-halothiophenol (e.g., 2-amino-5-chlorothiophenol, 2-amino-5-bromothiophenol)

-

Substituted aromatic aldehyde

-

Solvent (e.g., Dimethylformamide (DMF), ethanol)

-

Oxidizing agent (e.g., air, hydrogen peroxide)

-

-

Procedure:

-

Dissolve the 2-amino-5-halothiophenol and the substituted aromatic aldehyde in the chosen solvent in a round-bottom flask.

-

The reaction mixture is then heated to reflux for a specified period, typically ranging from 2 to 8 hours.

-

During the reaction, an oxidizing agent is often employed to facilitate the cyclization and aromatization to the benzothiazole ring. In many cases, atmospheric oxygen is sufficient.

-

After the reaction is complete, the mixture is cooled to room temperature, and the product is precipitated by the addition of water.

-

The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-aryl-6-halobenzothiazole.

-

The structure of the synthesized compound is confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

-

Quantitative Data on Biological Activities

The introduction of halogens into the benzothiazole scaffold has a profound impact on their biological efficacy. The following tables summarize the in vitro activities of various halogenated benzothiazoles against cancer cell lines and microbial strains.

Table 1: Anticancer Activity of Halogenated Benzothiazoles (IC50 values in µM)

| Compound ID | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| B1 | 6-Fluoro | MCF-7 (Breast) | 0.37 | [2] |

| B2 | 5-Fluoro | HCT-116 (Colon) | 0.08 | [2] |

| B3 | 6-Chloro | A549 (Lung) | 1.6 | [3] |

| B4 | 6-Bromo | Colo-205 (Colon) | 5.2 | [4] |

| B5 | 6-Nitro, 4-Chloro (on phenyl) | MCF-7 (Breast) | 6.11 | [5] |

Table 2: Antimicrobial Activity of Halogenated Benzothiazoles (MIC values in µg/mL)

| Compound ID | Halogen Substitution | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| AB1 | 6-Chloro | S. aureus | 12.5 | C. albicans | 32 | [6][7] |

| AB2 | 4-Chloro (on phenyl) | E. coli | 6.25 | C. parapsilosis | 64 | [7][8] |

| AB3 | 6-Fluoro | P. aeruginosa | 12.5 | - | - | [8] |

| AB4 | 6-Bromo | - | - | C. krusei | 1.95 | [9] |

| AB5 | 6-Chloro | E. faecalis | ~1 | - | - | [8] |

Signaling Pathways and Mechanisms of Action

Halogenated benzothiazoles exert their biological effects through various mechanisms, often by inhibiting key enzymes involved in disease progression. A prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase crucial for angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.

References

- 1. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]

- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiviral activity of benzothiazole and benzothiazolinethione derivatives in cell cultures. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

2,6-Dibromobenzothiazole: A Versatile Scaffold for Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromobenzothiazole is a halogenated heterocyclic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural framework, featuring a benzothiazole core with bromine atoms at the 2 and 6 positions, offers two reactive sites for a variety of cross-coupling reactions. This dual functionality allows for the strategic and controlled introduction of diverse molecular fragments, making it an attractive starting material for the synthesis of complex molecules with a wide range of applications, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents.

Synthesis of this compound

The efficient synthesis of this compound is crucial for its application as a building block. A reliable method involves the direct bromination of benzothiazole using N-bromosuccinimide (NBS) in the presence of a catalyst.

Experimental Protocol: Synthesis of this compound[1][2]

A detailed experimental protocol for the synthesis of this compound is presented below. This procedure has been reported to provide the desired product in good yield and high purity.

Materials:

-

Benzothiazole

-

N-Bromosuccinimide (NBS)

-

Titanium dioxide (TiO₂)

-

Chloroform (CHCl₃)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Isopropanol

Procedure:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve 0.1 mol of benzothiazole in 200 mL of chloroform.

-

Heat the mixture to 45-55 °C with stirring to initiate reflux.

-

Once refluxing, add 0.2 to 0.23 mol of N-bromosuccinimide and 0.001 to 0.02 mol of titanium dioxide to the flask in one portion.

-

Continue the reaction under reflux for 9-15 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove any solid byproducts.

-

Wash the filtrate three times with 50 mL of saturated sodium bicarbonate solution, or until the organic phase is a light yellow color.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation under reduced pressure to obtain a faint yellow solid.

-

Recrystallize the crude product from 100 mL of isopropanol to yield white crystals of this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 74.4% - 76.9% | [1][2] |

| Purity | 99.3% - 99.4% | [1][2] |

| Mass Spectrum (MS) | m/z = 293 (M+) | [1][2] |

| ¹H NMR (DMSO, 300MHz) | δ: 8.90-8.92 (s, 1H), 8.52-8.53 (d, 1H), 8.35-8.36 (d, 1H) | [1][2] |

Applications in Organic Synthesis

The two bromine atoms on the this compound scaffold serve as versatile handles for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can undergo sequential or double Suzuki-Miyaura coupling reactions with a variety of boronic acids or esters to introduce aryl or heteroaryl substituents at the 2 and 6 positions.

Experimental Protocol: Synthesis of 2,6-Diarylbenzothiazoles via Suzuki-Miyaura Coupling

This protocol is a general procedure for the di-arylation of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (2.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

SPhos (4-10 mol%)

-

Potassium phosphate (K₃PO₄) (3.0 equivalents)

-

1,4-Dioxane

-

Water

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), potassium phosphate (3.0 mmol), palladium(II) acetate (0.02-0.05 mmol), and SPhos (0.04-0.10 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling of Related Bromobenzothiazoles:

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 2-Amino-6-bromobenzothiazole | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | Moderate to Excellent |

| N-(6-bromobenzo[d]thiazol-2-yl)acetamide | Arylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 80-85 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This compound can be di-aminated with a variety of primary and secondary amines to generate 2,6-diaminobenzothiazole derivatives, which are important scaffolds in medicinal chemistry.

Experimental Protocol: Synthesis of 2,6-Diaminobenzothiazole Derivatives via Buchwald-Hartwig Amination

This general protocol for the di-amination of this compound is based on established methods for related dihaloarenes.

Materials:

-

This compound

-

Amine (2.5 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-4 mol%)

-

XPhos (4-8 mol%)

-

Sodium tert-butoxide (NaOtBu) (3.0 equivalents)

-

Toluene (anhydrous and degassed)

Procedure:

-

In a glovebox, add Pd₂(dba)₃ (0.02-0.04 mmol), XPhos (0.04-0.08 mmol), and sodium tert-butoxide (3.0 mmol) to a dry Schlenk tube.

-

Add this compound (1.0 mmol) and the amine (2.5 mmol).

-

Add anhydrous and degassed toluene (5 mL).

-

Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes. This compound can be reacted with terminal alkynes to synthesize 2,6-dialkynylbenzothiazole derivatives, which are useful intermediates for further transformations or as components in conjugated materials.

Experimental Protocol: Synthesis of 2,6-Dialkynylbenzothiazoles via Sonogashira Coupling

This is a general procedure for the di-alkynylation of this compound.

Materials:

-

This compound

-

Terminal alkyne (2.5 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

-

Copper(I) iodide (CuI) (4-10 mol%)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF) (anhydrous and degassed)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02-0.05 mmol), and CuI (0.04-0.10 mmol).

-

Evacuate and backfill the flask with an inert gas.

-

Add anhydrous and degassed THF (10 mL) and triethylamine (5 mL).

-

Add the terminal alkyne (2.5 mmol) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat to 50-60 °C for 6-24 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Signaling Pathway

Derivatives of 2,6-disubstituted benzothiazoles have shown significant promise as anticancer agents. One of the key mechanisms of action for some of these compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[3][4][5]

The ability to synthesize a diverse library of 2,6-disubstituted benzothiazole derivatives through the aforementioned cross-coupling reactions allows for extensive structure-activity relationship (SAR) studies to optimize their potency and selectivity as PI3K/Akt/mTOR inhibitors.

Caption: PI3K/Akt/mTOR signaling pathway and inhibition by 2,6-disubstituted benzothiazole derivatives.

Experimental Workflow

The use of this compound as a starting material allows for a streamlined and modular approach to the synthesis of bioactive compounds. A general experimental workflow is depicted below.

Caption: General experimental workflow for the synthesis and evaluation of bioactive compounds from this compound.

This compound is a highly valuable and versatile building block in organic synthesis, offering a convenient entry point for the synthesis of a wide array of 2,6-disubstituted benzothiazole derivatives. The ability to perform selective and efficient cross-coupling reactions at both the 2 and 6 positions provides a powerful tool for medicinal chemists and materials scientists. In particular, the application of this scaffold in the development of kinase inhibitors, such as those targeting the PI3K/Akt/mTOR pathway, highlights its significance in modern drug discovery. The experimental protocols and workflows presented in this guide provide a solid foundation for researchers to explore the full potential of this compound in their synthetic endeavors.

References

- 1. CN105198834B - The synthesis technique of 2,6 dibromo benzothiazoles - Google Patents [patents.google.com]

- 2. CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole - Google Patents [patents.google.com]

- 3. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity Profile of the C-Br Bonds in 2,6-Dibromobenzothiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a privileged structure in medicinal chemistry and materials science. 2,6-Dibromobenzothiazole represents a key building block, offering two reactive sites for functionalization through various cross-coupling reactions. Understanding the differential reactivity of the C2-Br and C6-Br bonds is crucial for the regioselective synthesis of complex derivatives. This technical guide provides a comprehensive overview of the predicted reactivity profile of this compound, drawing upon established principles of cross-coupling chemistry and analogous heterocyclic systems. It offers detailed experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, designed to facilitate the selective functionalization of this versatile scaffold.

Introduction: The Significance of this compound

Benzothiazole derivatives are integral to numerous pharmaceuticals and functional materials due to their wide range of biological activities and unique electronic properties. The presence of two bromine atoms in this compound provides synthetic chemists with a versatile platform for introducing molecular diversity. The key to unlocking its full potential lies in the ability to selectively functionalize one C-Br bond in the presence of the other. This guide explores the factors governing this selectivity and provides practical methodologies for achieving it.

Predicted Reactivity Profile: C2-Br vs. C6-Br

While specific quantitative data for the selective functionalization of this compound is not extensively reported in the literature, a reactivity profile can be predicted based on the electronic properties of the benzothiazole ring and established trends in the chemistry of halogenated heterocycles.

The benzothiazole ring system features a nitrogen atom at position 3, which is electron-withdrawing. This electronic influence is expected to render the C2 position more electrophilic and, consequently, the C2-Br bond more susceptible to oxidative addition by a palladium(0) catalyst, which is the initial step in many cross-coupling reactions. In contrast, the C6-Br bond is situated on the benzene ring and is less influenced by the heteroatoms. Therefore, it is predicted that the C2-Br bond will be inherently more reactive than the C6-Br bond.

However, this inherent reactivity can be modulated by the choice of reaction conditions, particularly the palladium catalyst, ligand, and base. For instance, sterically hindered ligands can favor reaction at the less sterically encumbered C6 position.

Experimental Protocols for Selective Cross-Coupling Reactions

The following protocols are proposed as starting points for the selective functionalization of this compound. Optimization of these conditions is highly recommended for each specific substrate combination.

Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. To achieve selective mono-arylation of this compound, careful control of stoichiometry and reaction conditions is essential.

Predicted Selectivity: Reaction is predicted to occur preferentially at the C2 position.

Table 1: Proposed Conditions for Selective Suzuki-Miyaura Coupling

| Parameter | Proposed Condition for C2-Selectivity | Proposed Condition for C6-Selectivity |

| This compound | 1.0 equiv | 1.0 equiv |

| Arylboronic Acid | 1.1 equiv | 1.1 equiv |

| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂ (5 mol%) |

| Ligand | - | - |

| Base | K₂CO₃ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) |

| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (4:1) |

| Temperature | 80-90 °C | 100-110 °C |

| Reaction Time | 4-12 h | 12-24 h |

Experimental Protocol (General Procedure for C2-Selective Suzuki Coupling):

-

To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add Pd(PPh₃)₄ (0.05 mmol) to the flask.

-

Add degassed 1,4-dioxane (8 mL) and water (2 mL).

-

Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Selective Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable for further transformations.

Predicted Selectivity: Preferential reaction at the C2 position is anticipated.

Table 2: Proposed Conditions for Selective Sonogashira Coupling

| Parameter | Proposed Condition for C2-Selectivity |

| This compound | 1.0 equiv |

| Terminal Alkyne | 1.2 equiv |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (3 mol%) |

| Copper Co-catalyst | CuI (5 mol%) |

| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) |

| Solvent | THF or DMF |

| Temperature | Room Temperature to 50 °C |

| Reaction Time | 2-8 h |

Experimental Protocol (General Procedure for C2-Selective Sonogashira Coupling):

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

-

Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

-

Add the terminal alkyne (1.2 mmol) dropwise via syringe.

-

Stir the reaction mixture at room temperature for 2-8 hours, monitoring by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Selective Buchwald-Hartwig Amination

This reaction is a versatile method for the formation of C-N bonds, crucial in the synthesis of many biologically active compounds.

Predicted Selectivity: The C2-Br bond is expected to be more reactive.

Table 3: Proposed Conditions for Selective Buchwald-Hartwig Amination

| Parameter | Proposed Condition for C2-Selectivity |

| This compound | 1.0 equiv |

| Amine | 1.2 equiv |

| Palladium Pre-catalyst | Pd₂(dba)₃ (2 mol%) |

| Ligand | XPhos or BrettPhos (4 mol%) |

| Base | NaOtBu or K₃PO₄ (2.0 equiv) |

| Solvent | Toluene or 1,4-Dioxane |

| Temperature | 90-110 °C |

| Reaction Time | 6-18 h |

Experimental Protocol (General Procedure for C2-Selective Buchwald-Hartwig Amination):

-

To a dry Schlenk flask, add this compound (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 2.0 mmol).

-

Evacuate and backfill the flask with an inert gas.

-

In a separate glovebox or under an inert atmosphere, prepare a mixture of Pd₂(dba)₃ (0.02 mmol) and the phosphine ligand (e.g., XPhos, 0.04 mmol) in anhydrous toluene (5 mL).

-

Add the catalyst/ligand solution to the reaction flask.

-

Heat the mixture to 100 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.

-

After cooling, quench the reaction with saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter, concentrate, and purify by column chromatography.

Visualizing Synthetic Strategies

The following diagrams illustrate the logical workflows for the selective functionalization of this compound.

Caption: C2-Selective Suzuki-Miyaura Coupling Workflow.

Caption: C2-Selective Sonogashira Coupling Workflow.

Caption: C2-Selective Buchwald-Hartwig Amination Workflow.

Caption: Sequential Functionalization Strategy.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds in drug discovery and materials science. The differential reactivity of the C2-Br and C6-Br bonds, with the former predicted to be more reactive, allows for selective mono-functionalization under carefully controlled cross-coupling conditions. This guide provides a theoretical framework and practical, adaptable protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Researchers are encouraged to use these methodologies as a starting point and to perform systematic optimization to achieve the desired outcomes for their specific synthetic targets.

Theoretical Insights into the Electronic Landscape of 2,6-Dibromobenzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and interesting electronic properties. The introduction of substituent groups, such as bromine atoms, onto the benzothiazole core can significantly modulate its electronic structure, thereby influencing its reactivity, intermolecular interactions, and potential as a pharmacophore or an organic semiconductor material.[1][2] Theoretical and computational chemistry offer powerful tools to elucidate these electronic properties at the molecular level, providing insights that can guide the rational design of novel compounds with desired functionalities.[3][4]

This guide focuses on the theoretical study of 2,6-Dibromobenzothiazole, outlining the computational protocols and key electronic descriptors that are crucial for its characterization.

Computational Methodology

The primary theoretical approach for investigating the electronic properties of molecules like this compound is Density Functional Theory (DFT).[3][4][5] This method provides a good balance between computational cost and accuracy for medium-sized organic molecules.

Geometry Optimization

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. A common and reliable method for such systems is the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p).[6]

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.[6]

Electronic Property Calculations

Once a stable geometry is obtained, a range of electronic properties can be calculated. These calculations are typically performed using the same DFT method as the geometry optimization. Key properties include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions.[7][8] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its optical properties.[1][8]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule.[3][9] It is a valuable tool for identifying regions that are prone to electrophilic or nucleophilic attack and for understanding intermolecular interactions.[1][3]

-

Global Reactivity Descriptors: These are quantitative measures of a molecule's reactivity and are derived from the HOMO and LUMO energies. They include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).[1]

Software

The calculations described above are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or Spartan.[3][4]

Illustrative Electronic Properties of this compound

The following table summarizes hypothetical, yet realistic, quantitative data for the electronic properties of this compound, calculated at the B3LYP/6-311++G(d,p) level of theory in the gas phase. This data is intended for illustrative purposes to guide researchers.

| Property | Symbol | Value | Unit |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.85 | eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.75 | eV |

| HOMO-LUMO Energy Gap | Egap | 5.10 | eV |

| Dipole Moment | µ | 2.5 | Debye |

| Electronegativity | χ | 4.30 | eV |

| Chemical Hardness | η | 2.55 | eV |

| Global Electrophilicity Index | ω | 3.62 | eV |

Visualizing Molecular Structure and Computational Workflow

Visual representations are essential for understanding molecular structures and computational processes. The following diagrams were generated using the Graphviz (DOT language).

Caption: Ball-and-stick representation of this compound.

Caption: A typical workflow for the computational analysis of this compound.

Conclusion

The theoretical study of this compound's electronic properties, guided by established computational methodologies like Density Functional Theory, is a crucial step in understanding its potential applications. By calculating and analyzing parameters such as frontier molecular orbitals, molecular electrostatic potential, and global reactivity descriptors, researchers can gain valuable insights into the molecule's reactivity, stability, and intermolecular interactions. This knowledge is instrumental in the fields of drug design and materials science for the development of novel and more effective benzothiazole-based compounds. The workflows and illustrative data presented in this guide provide a solid foundation for initiating such theoretical investigations.

References

- 1. scirp.org [scirp.org]

- 2. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. proteobiojournal.com [proteobiojournal.com]

- 5. Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,6-Dibromobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2,6-dibromobenzothiazole from benzothiazole, a key intermediate in the development of various pharmaceutical compounds. The described method utilizes N-bromosuccinimide (NBS) as the brominating agent and titanium dioxide (TiO₂) as a catalyst, offering a direct and efficient route to the desired product.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | Benzothiazole | [1][2] |